molecular formula C6H5N3O B3356849 4-(Diazenylcarbonyl)pyridine CAS No. 69377-64-6

4-(Diazenylcarbonyl)pyridine

Cat. No.: B3356849
CAS No.: 69377-64-6
M. Wt: 135.12 g/mol
InChI Key: QFLYISKABRUWCS-UHFFFAOYSA-N
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Description

4-(Diazenylcarbonyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a diazenylcarbonyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diazenylcarbonyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with a suitable carbonyl compound to yield this compound.

Another approach involves the direct diazotization of pyridine-4-carboxylic acid followed by coupling with a carbonyl compound. The reaction conditions typically involve the use of acidic or basic catalysts, depending on the specific reagents and desired reaction pathway.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Diazenylcarbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenylcarbonyl group to amines or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and physical properties.

Scientific Research Applications

4-(Diazenylcarbonyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology: The compound’s derivatives have potential applications in biological studies, including enzyme inhibition and protein labeling. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

    Medicine: Research into the medicinal properties of this compound and its derivatives has shown potential for developing new pharmaceuticals. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(Diazenylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The diazenylcarbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can modify the structure and function of target molecules, leading to changes in their biological activity.

In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. The exact mechanism depends on the specific derivative and its target. For example, some derivatives may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

4-(Diazenylcarbonyl)pyridine can be compared with other pyridine derivatives and diazenyl compounds. Similar compounds include:

    Pyridine-4-carboxylic acid: A precursor in the synthesis of this compound, it shares the pyridine core but lacks the diazenylcarbonyl group.

    4-Aminopyridine: Another pyridine derivative with an amino group at the fourth position, it exhibits different chemical reactivity and biological activity.

    Diazenylbenzene: A compound with a diazenyl group attached to a benzene ring, it serves as a useful comparison for understanding the effects of the diazenyl group on chemical properties.

The uniqueness of this compound lies in its combination of the pyridine ring and the diazenylcarbonyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-iminopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLYISKABRUWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349670
Record name 4-(DIAZENYLCARBONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69377-64-6
Record name 4-(DIAZENYLCARBONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diazenylcarbonyl)pyridine
Reactant of Route 2
4-(Diazenylcarbonyl)pyridine
Reactant of Route 3
4-(Diazenylcarbonyl)pyridine

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